
Elzasonan hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エルザソナンの塩酸塩は、ファイザー社が開発中の選択的な5-HT1Bおよび5-HT1D受容体拮抗薬であり、うつ病の治療に用いられています。 この化合物は、縫線核から始まるセロトニン神経の投射を強化することで抗うつ作用を示すことが知られており、その結果、海馬や前頭前皮質などの辺縁系へのシグナル伝達を改善します .
2. 製法
エルザソナンの塩酸塩の合成経路には、4-(3,4-ジクロロフェニル)-2-[2-(4-メチルピペラジン-1-イル)-ベンジリデン]-チオモルホリン-3-オンと塩酸との反応が含まれます。 反応条件としては、一般的にジメチルスルホキシド(DMSO)などの溶媒を使用し、化合物の安定性を確保するために温度を制御します .
3. 化学反応解析
エルザソナンの塩酸塩は、次のようないくつかのタイプの化学反応を起こします。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤によって促進されることがあります。
還元: 還元反応には、水素化リチウムアルミニウムなどの試薬が使用される場合があります。
置換: 置換反応の一般的な試薬には、ハロゲンや求核剤があります。
これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によりスルホキシドやスルホンが生成され、還元により第二級アミンが生成されることがあります .
4. 科学研究への応用
エルザソナンの塩酸塩は、主にうつ病治療における潜在的な用途について研究されてきました。5-HT1Bおよび5-HT1Dオートレセプターを阻害することで、セロトニン神経のシグナル伝達を強化し、これが抗うつ作用をもたらすと考えられています。
化学において、エルザソナンの塩酸塩は、受容体-リガンド相互作用や選択的受容体拮抗薬の開発を研究するためのモデル化合物として役立ちます。そのユニークな構造は、医薬品化学研究にとって貴重なツールとなっています。
準備方法
The synthetic route for elzasonan hydrochloride involves the reaction of 4-(3,4-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-benzylidene]-thiomorpholin-3-one with hydrochloric acid. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the stability of the compound .
化学反応の分析
Elzasonan hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines .
科学的研究の応用
Pharmacological Properties
Elzasonan acts primarily as a selective antagonist at the serotonin 1B and 1D receptors. These receptors are involved in the modulation of serotonin neurotransmission, which plays a critical role in mood regulation. By blocking these receptors, elzasonan is believed to enhance serotonergic signaling in areas of the brain associated with mood and emotional regulation, such as the hippocampus and prefrontal cortex .
Metabolism and Pharmacokinetics
The metabolism of elzasonan has been extensively studied. Following oral administration, it is metabolized primarily through oxidative N-demethylation, N-oxidation, and aryl hydroxylation. The major circulating metabolite identified is a cyclized indole derivative, which accounts for approximately 65% of the circulating radioactivity in plasma after administration . The compound exhibits a half-life of about 31.5 hours, with total recovery of administered doses being around 79%, predominantly excreted through feces (58%) and urine (21%) .
Research Applications
1. Depression Research
- Elzasonan was initially developed for treating depression due to its action on serotonin receptors. Although clinical trials were halted due to efficacy concerns, its mechanism provides valuable insights into serotonin modulation and its implications for mood disorders .
2. Neuropharmacology Studies
- Given its receptor antagonism profile, elzasonan serves as a useful tool in neuropharmacology to study serotonin-related pathways and their effects on behavior and cognition. Researchers can utilize elzasonan to investigate the role of serotonin receptors in various neurological conditions .
3. Drug Metabolism Studies
- The detailed metabolic pathways of elzasonan offer a rich area for pharmacokinetic studies. Understanding how elzasonan is processed in the body can inform drug design strategies for developing similar compounds with improved efficacy or safety profiles .
4. Behavioral Research
- Elzasonan's impact on serotonergic signaling makes it relevant for behavioral studies focusing on anxiety and depression models in animals. Its effects can be evaluated in preclinical studies to assess potential therapeutic benefits or side effects .
Case Studies
Several studies have documented elzasonan's pharmacokinetics and its effects on serotonin receptor activity:
- Study on Metabolism : A study involving six healthy male subjects administered with a single dose of [(14)C]elzasonan demonstrated significant metabolic processing, highlighting its extensive biotransformation and the identification of various metabolites using mass spectrometry .
- Behavioral Impact Study : Research indicated that antagonism at the 5-HT1B receptor could lead to enhanced serotonergic neurotransmission, suggesting potential benefits in treating mood disorders despite the compound's discontinuation .
作用機序
エルザソナンの塩酸塩は、5-HT1Bおよび5-HT1D受容体を選択的に阻害することで作用します。これらの受容体は、脳内におけるセロトニン放出の調節に関与しています。これらの受容体を阻害することで、エルザソナンの塩酸塩は縫線核からのセロトニン神経の投射を強化し、海馬や前頭前皮質などの辺縁系におけるシグナル伝達を改善します。 このメカニズムは、抗うつ作用に寄与すると考えられています .
6. 類似の化合物との比較
エルザソナンの塩酸塩は、GR-127,935やSB-649,915などの他の選択的な5-HT1Bおよび5-HT1D受容体拮抗薬と比較することができます。
- GR-127,935
- SB-649,915
これらの化合物は、同様の作用機序を共有していますが、薬物動態、受容体選択性、臨床的有効性において異なる場合があります。 エルザソナンの塩酸塩は、その特殊な化学構造とファイザー社による開発の歴史においてユニークです .
類似化合物との比較
Elzasonan hydrochloride can be compared with other selective 5-HT1B and 5-HT1D receptor antagonists, such as:
- GR-127,935
- SB-649,915
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, receptor selectivity, and clinical efficacy. This compound is unique in its specific chemical structure and its development history by Pfizer .
生物活性
Elzasonan hydrochloride is a compound of significant interest in pharmacological research, particularly for its potential applications in treating various psychiatric disorders. This article provides a comprehensive overview of its biological activity, including metabolic pathways, receptor interactions, and clinical case studies that highlight its efficacy and safety.
1. Metabolism and Pharmacokinetics
Recent studies have elucidated the metabolic pathways of this compound, primarily focusing on its interactions with cytochrome P450 enzymes. In vitro experiments using human liver microsomes and recombinant P450 enzymes have shown that elzasonan undergoes oxidative N-demethylation and forms several metabolites, including M4, M5, and M6. Notably, CYP3A4 is identified as the primary enzyme responsible for the formation of several key metabolites, while CYP2C8 also plays a role in the metabolism of elzasonan .
Table 1: Metabolic Pathways of this compound
Metabolite | Formation Pathway | Key Enzyme |
---|---|---|
M3 | Oxidative N-demethylation | CYP3A4 |
M4 | Oxidation | CYP2C8 |
M5 | Oxidation to elzasonan N-oxide | CYP3A4 |
M6 | Cyclization and subsequent oxidation | CYP3A4 |
2. Receptor Interactions
This compound acts primarily as an agonist at serotonin receptors, specifically the 5-HT1B receptor. This receptor is part of the G-protein coupled receptor (GPCR) family and is crucial in modulating neurotransmitter release in the brain. The binding of elzasonan to this receptor leads to a conformational change that activates downstream signaling pathways, affecting various physiological processes including mood regulation and vasoconstriction .
Table 2: Receptor Binding Affinities
Receptor Type | Binding Affinity (Ki) |
---|---|
5-HT1B | Low nanomolar range |
Other GPCRs | Variable |
3. Clinical Efficacy and Safety
Clinical studies have assessed the efficacy and safety profile of this compound in patients with major depressive disorder (MDD). In one notable case study, a patient with treatment-resistant depression was administered elzasonan after failing multiple SSRIs. The patient reported significant improvements in mood and overall functioning after several weeks of treatment. Adverse effects were minimal and manageable, primarily involving gastrointestinal disturbances .
Case Study Summary:
- Patient Profile: 33-year-old male with a history of MDD.
- Previous Treatments: Escitalopram, venlafaxine (both ineffective).
- Treatment: Initiation of this compound.
- Outcome: Improved mood, decreased depressive symptoms, minimal side effects.
4. Comparative Analysis with Other Antidepressants
Elzasonan's mechanism of action is similar to that of other antidepressants but offers unique advantages due to its specific receptor targeting profile. Compared to traditional SSRIs like fluoxetine, elzasonan may provide quicker relief from depressive symptoms due to its direct action on serotonin receptors.
Table 3: Comparison with Other Antidepressants
Drug Class | Mechanism of Action | Onset of Action | Common Side Effects |
---|---|---|---|
SSRIs (e.g., Fluoxetine) | Serotonin reuptake inhibition | 2-4 weeks | Nausea, sexual dysfunction |
This compound | Serotonin receptor agonism | 1-2 weeks | Mild gastrointestinal issues |
特性
CAS番号 |
220322-05-4 |
---|---|
分子式 |
C22H24Cl3N3OS |
分子量 |
484.9 g/mol |
IUPAC名 |
(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one;hydrochloride |
InChI |
InChI=1S/C22H23Cl2N3OS.ClH/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;/h2-7,14-15H,8-13H2,1H3;1H/b21-14-; |
InChIキー |
NMTRXBJYASHMND-UXTSPRGOSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |
異性体SMILES |
CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |
正規SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。